2-Bromo-1-fluorodibenzo[b,d]furan
Description
Significance of Halogenated Polycyclic Aromatic Heterocycles in Contemporary Chemical Research
Halogenated polycyclic aromatic heterocycles, a class of compounds that includes halogenated dibenzofurans, are of significant interest in modern chemical research. These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs) where one or more hydrogen atoms are replaced by halogens. gdut.edu.cn The addition of halogen atoms to the PAH structure can increase their environmental persistence and potential for bioaccumulation. umanitoba.ca
These compounds are often formed as byproducts of industrial activities and combustion processes. gdut.edu.cnfrontiersin.org Their presence in the environment, even at trace levels, is a subject of ongoing research due to their potential toxicological effects, which can be greater than their non-halogenated parent compounds. gdut.edu.cnresearchgate.net Consequently, the study of halogenated polycyclic aromatic heterocycles is crucial for environmental monitoring and human risk assessment. nih.gov
Contextualization of 2-Bromo-1-fluorodibenzo[b,d]furan within Substituted Dibenzofuran (B1670420) Chemistry
This compound is a specific substituted dibenzofuran. The parent compound, dibenzofuran, has a well-understood reactivity, particularly in electrophilic substitution reactions. acs.org The positions on the dibenzofuran ring system exhibit different levels of reactivity. The introduction of a bromine and a fluorine atom at the 1 and 2 positions, respectively, creates a unique electronic and steric environment on the molecule.
The synthesis of substituted dibenzofurans can be achieved through various methods, including palladium-catalyzed cyclization of diaryl ethers. organic-chemistry.org While specific synthesis routes for this compound are not extensively detailed in publicly available literature, the synthesis of related compounds, such as 1-bromodibenzo[b,d]furan, has been described. chemicalbook.com The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2407509-99-1 sigmaaldrich.com |
| Molecular Weight | 265.08 g/mol sigmaaldrich.com |
| IUPAC Name | 12-bromo-13-fluoro-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaene sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
| Storage Temperature | 2~8 °C sigmaaldrich.com |
Overview of Key Academic Research Areas for Halogenated Dibenzofurans
Research into halogenated dibenzofurans spans several key academic areas. A significant focus is on their environmental occurrence and toxicology. nih.gov Studies have investigated the presence of polybrominated dibenzofurans (PBDFs) in various environmental matrices, such as house dust and sewage sludge, and their potential contribution to human exposure to dioxin-like compounds. nih.gov
Another critical research area is the development of analytical methods for the detection and quantification of these compounds in environmental samples. researchgate.net Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS) is one advanced technique used for the detailed characterization of halogenated dibenzofurans in complex mixtures. researchgate.net
Furthermore, the synthesis of specific halogenated dibenzofuran congeners is an active area of research. organic-chemistry.org These synthetic efforts are crucial for obtaining pure standards for toxicological studies and for developing novel materials with specific electronic or photophysical properties.
Structure
3D Structure
Properties
Molecular Formula |
C12H6BrFO |
|---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
2-bromo-1-fluorodibenzofuran |
InChI |
InChI=1S/C12H6BrFO/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |
InChI Key |
XHAMAQQPOFHFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 Fluorodibenzo B,d Furan and Its Precursors
Strategies for Dibenzofuran (B1670420) Core Construction
The formation of the central dibenzofuran ring system is a critical step in the synthesis of its derivatives. Several powerful methods have been developed to achieve this, each with its own advantages and mechanistic nuances.
Palladium catalysis has emerged as a versatile tool for the synthesis of dibenzofurans. organic-chemistry.orgbiointerfaceresearch.com One prominent strategy involves the intramolecular cyclization of o-iododiaryl ethers, which can be synthesized in a one-pot reaction through sequential iodination and O-arylation of phenols. organic-chemistry.orgbiointerfaceresearch.com This cyclization is often achieved using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. organic-chemistry.orgbiointerfaceresearch.com Another approach utilizes the palladium-catalyzed cyclization of ortho-diazonium salts derived from diaryl ethers, with palladium acetate (B1210297) serving as the catalyst. organic-chemistry.orgbiointerfaceresearch.com
A significant advancement in this area is the phenol-directed C–H activation/C–O cyclization. nih.govacs.orguq.edu.auacs.org This method uses a Pd(0)/Pd(II) catalytic cycle with air as the oxidant. nih.govacs.orguq.edu.auacs.org Mechanistic studies have indicated that the rate-limiting step in this process is the C–O reductive elimination, rather than the C–H activation itself. nih.govacs.orguq.edu.auacs.org This reaction demonstrates good tolerance for various functional groups. nih.govacs.orguq.edu.auacs.org
Domino reactions involving palladium catalysis have also been developed for the synthesis of fused dibenzofuran derivatives. nih.govsci-hub.se For instance, a two-stage domino strategy starting from propargyl ethers of 2-halo phenol (B47542) derivatives can produce tetracyclic dibenzofurans. nih.gov The initial step involves a Pd(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling, followed by an iron(III)-catalyzed cycloisomerization and aromatization. nih.gov
Table 1: Examples of Palladium-Catalyzed Dibenzofuran Synthesis
| Starting Material | Catalyst System | Key Features |
|---|---|---|
| o-Iododiaryl ethers | Pd/C | Reusable catalyst, ligand-free conditions organic-chemistry.orgbiointerfaceresearch.com |
| o-Diazonium salts of diaryl ethers | Palladium acetate | Base-free conditions organic-chemistry.orgbiointerfaceresearch.com |
| 2-Aryl phenols | Pd(0)/Pd(II) with air as oxidant | Phenol-directed C-H activation/C-O cyclization nih.govacs.orguq.edu.auacs.org |
| Propargyl ethers of 2-halo phenols | Pd(0) and Fe(III) | Domino reaction for fused dibenzofurans nih.gov |
Photochemical methods provide an alternative pathway to the dibenzofuran core. These reactions often proceed through electron transfer (eT) mechanisms. acs.orgnih.gov One strategy involves a three-step sequence: bromination of o-arylphenols, a Suzuki-Miyaura cross-coupling reaction, and finally, a photoinduced cyclization to yield the dibenzofuran product. acs.orgnih.gov
A more direct, metal-free photochemical approach has also been developed. acs.orgnih.gov This method does not require a photocatalyst and has been shown to be a suitable method for synthesizing dibenzofurans, with yields ranging from low to moderate depending on the solvent used. acs.orgnih.gov The SRN1 reaction, a powerful tool for heterocycle synthesis, is the underlying mechanism in some of these photoinduced intramolecular cyclizations that form a new C–O bond via a radical pathway. nih.gov Additionally, appropriately substituted grisadiendiones can undergo photochemical rearrangement to form dibenzofurans with the loss of carbon dioxide. rsc.org
Recent advancements have led to the development of transition-metal-free methods for constructing the dibenzofuran skeleton. These approaches often rely on base-catalyzed intramolecular cyclization. For example, 2-ynylphenols can be cyclized to form 2-substituted benzo[b]furans using cesium carbonate (Cs₂CO₃) as a catalyst under mild conditions. rsc.org This method is notable for its broad substrate scope and scalability. rsc.org
Another transition-metal-free approach involves the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to form N- or O-arylated products, which then undergo cyclization. biointerfaceresearch.com
Regioselective Halogenation Strategies
Once the dibenzofuran core is established, the next critical step is the regioselective introduction of bromine and fluorine atoms to yield 2-Bromo-1-fluorodibenzo[b,d]furan.
The precise placement of halogen atoms on the dibenzofuran ring is crucial. The synthesis of 2-bromodibenzofuran can be achieved by reacting dibenzofuran with N-bromosuccinimide (NBS) in the presence of zirconium chloride (ZrCl₄) in N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds at 70 °C and yields the desired product in high yield. chemicalbook.com The introduction of a fluorine atom can be more challenging and often requires specialized reagents and conditions.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing halogens onto aromatic rings. researchgate.net Dibenzofuran undergoes electrophilic reactions such as halogenation. wikipedia.org
For bromination, reagents like N-bromosuccinimide are commonly employed. chemicalbook.com The mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring.
Electrophilic fluorination is a more specialized field due to the high reactivity of elemental fluorine. cas.cz Reagents with N-F bonds have become essential for the selective introduction of fluorine into organic molecules. researchgate.net The mechanism of electrophilic fluorination of aromatic compounds with N-F type reagents is generally considered to be a polar SEAr mechanism. researchgate.net Kinetic isotope effect studies have shown that the decomposition of the Wheland-type intermediate is not the rate-determining step. researchgate.net Various electrophilic fluorinating agents are available, each with different reactivities and applications. alfa-chemistry.com For instance, Selectfluor® (F-TEDA-BF₄) in the presence of trifluoromethanesulfonic acid is an effective reagent for the direct fluorination of a wide range of aromatic compounds under mild conditions. researchgate.net The choice of fluorinating agent can influence the regioselectivity of the reaction. cas.cz
Table 2: Common Reagents for Electrophilic Halogenation
| Halogen | Reagent | Notes |
|---|---|---|
| Bromine | N-Bromosuccinimide (NBS) | Often used with a catalyst like ZrCl₄ chemicalbook.com |
| Fluorine | N-Fluorobenzenesulfonimide (NFSI) | Economical and stable fluorinating agent alfa-chemistry.com |
| Fluorine | Selectfluor® (F-TEDA-BF₄) | Highly effective for direct fluorination of aromatics researchgate.net |
Bromodesilylation and Fluorination Procedures
The introduction of bromine and fluorine atoms onto the dibenzofuran skeleton is a critical step. These functionalizations can occur via electrophilic substitution reactions on the pre-formed dibenzofuran ring.
Bromination: The bromination of aromatic compounds can be achieved using various reagents. For instance, aryl boronic acids can be converted to bromo-arenes using N-bromosuccinimide (NBS). organic-chemistry.org Another effective method involves the use of tribromoisocyanuric acid in trifluoroacetic acid for the bromination of moderately deactivated arenes. organic-chemistry.org For arylsilanes, specific protocols have been developed for their bromination. researchgate.net
Fluorination: Electrophilic fluorination offers a route to introduce fluorine onto an aromatic ring. wikipedia.org The fluorination of dibenzofuran has been studied using various reagents. cas.cz For example, fluorination with caesium fluoroxysulfate (CsSO₄F) on dibenzofuran results in a mixture of 1-fluoro, 2-fluoro, and 3-fluoro isomers. cas.cz The regioselectivity of such reactions is influenced by the electronic properties of the dibenzofuran ring, with electrophilic attack favoring the 2, 3, 7, and 8 positions. acs.orgnih.gov Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI), are commonly used, safe, and effective electrophilic fluorinating agents. wikipedia.org
A plausible, though not explicitly documented, route to this compound could involve the initial synthesis of 1-fluorodibenzofuran followed by regioselective bromination, or vice-versa.
Cross-Coupling Reactions for Functionalization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for synthesizing and functionalizing complex aromatic systems like dibenzofurans.
Suzuki–Miyaura Coupling for Arylation and Boronic Acid Derivatization
The Suzuki–Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. youtube.com This reaction is widely used for creating biaryl structures and is tolerant of many functional groups. rsc.orgnih.govyoutube.comresearchgate.net
In the context of this compound, the bromine atom can serve as a handle for further functionalization via Suzuki–Miyaura coupling. This would allow for the introduction of various aryl or other organic groups at the 2-position. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronic ester. youtube.com
Furthermore, the Miyaura borylation reaction can be used to convert aryl halides into aryl boronic esters, which are key intermediates for subsequent Suzuki couplings. organic-chemistry.org This two-step sequence allows for diverse functionalization pathways.
| Component | Typical Reagents/Conditions | Reference |
|---|---|---|
| Aryl Halide | Aryl bromide or iodide (e.g., bromodibenzofuran) | nih.gov |
| Organoboron Reagent | Arylboronic acid or Potassium alkenyltrifluoroborate | youtube.comnih.gov |
| Catalyst | Palladium complex (e.g., Pd(dppf)Cl₂) | nih.gov |
| Base | Cs₂CO₃, K₂CO₃, NaOH | youtube.comnih.gov |
| Solvent | Toluene/H₂O, Dioxane, THF | nih.govresearchgate.net |
Negishi Coupling Approaches for Carbon-Carbon Bond Formation
The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organohalide. A highly efficient, one-pot procedure has been developed for the synthesis of dibenzofurans utilizing a Negishi coupling as a key step. researchgate.netnih.govresearchgate.netnih.gov
This methodology involves a four-step sequence:
Directed ortho-lithiation of a fluoroarene.
Transmetalation to an organozinc species.
Negishi cross-coupling with a 2-bromophenyl acetate.
Intramolecular SNAr cyclization to form the dibenzofuran core. nih.govnih.gov
This streamlined process allows for the facile assembly of a diverse range of functionalized dibenzofurans from readily available starting materials under mild conditions. nih.gov The fluorine substituent on the starting arene serves as both a directing group for the initial metalation and as a leaving group in the final cyclization step. acs.org
Ullmann Coupling in Dibenzofuran Synthesis
The Ullmann coupling, a copper-catalyzed reaction, is a classic method for forming aryl-aryl bonds or aryl-ether bonds. organic-chemistry.org In dibenzofuran synthesis, it is particularly useful for the intramolecular C-O bond formation to create the central furan (B31954) ring. researchgate.netbiointerfaceresearch.com
One approach involves a one-pot protocol that combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling to construct the dibenzofuran framework. organic-chemistry.org This method highlights the synergy between different catalytic systems to build complex molecules efficiently. Ullmann-type reactions are crucial in the synthesis of various heterocyclic compounds, including dibenzofurans, often by cyclizing appropriately substituted biaryl precursors. rsc.org
Advanced Synthetic Transformations and Derivatizations
Modern organic synthesis has seen the development of highly efficient catalytic methods for constructing molecular frameworks that were previously challenging to access.
Catalytic Approaches in Dibenzofuran Synthesis
Recent advancements have provided several powerful catalytic strategies for synthesizing the dibenzofuran core.
Palladium-Catalyzed C-H Activation/C-O Cyclization: A practical method for synthesizing substituted dibenzofurans involves the palladium-catalyzed intramolecular cyclization of 2-arylphenols. This reaction proceeds via a phenol-directed C-H activation followed by C-O bond formation. nih.gov Similarly, dibenzofurans can be synthesized from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions, proceeding through C-H activation. nih.gov
Copper-Catalyzed Deborylative Ring Contraction: An innovative and efficient method for synthesizing a wide variety of dibenzofurans involves the copper-catalyzed deborylative ring contraction of dibenzoxaborins. acs.orgacs.org This reaction proceeds under mild, aerobic conditions and tolerates a broad range of functional groups. acs.org The catalytic cycle is thought to involve the transmetalation of the dibenzoxaborin with a copper(II) species, followed by oxidation and C-O bond formation to yield the dibenzofuran product. acs.org
One-Pot Consecutive Reactions: Dibenzofurans can be conveniently synthesized in a one-pot reaction from aryl halides and o-bromophenols. This process involves a sequential SNAr reaction to form a diaryl ether, followed by an intramolecular palladium-catalyzed aryl-aryl coupling to construct the furan ring. nih.gov
| Method | Catalyst | Key Transformation | Starting Materials | Reference |
|---|---|---|---|---|
| C-H Activation/C-O Cyclization | Palladium | Intramolecular C-O bond formation | 2-Arylphenols | nih.gov |
| Deborylative Ring Contraction | Copper | Ring contraction with C-O bond formation | Dibenzoxaborins | acs.orgacs.org |
| One-Pot SNAr / Aryl-Aryl Coupling | Potassium Carbonate / Palladium | Intermolecular C-O then Intramolecular C-C bond formation | Aryl halides and o-bromophenols | nih.gov |
One-Pot Synthetic Protocols
The efficient construction of the dibenzofuran scaffold is a key objective in organic synthesis due to the prevalence of this motif in biologically active molecules and materials science. One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation. While specific one-pot protocols for the direct synthesis of this compound are not extensively detailed in the literature, several powerful one-pot methodologies for the synthesis of substituted dibenzofurans and their precursors have been developed. These methods can be conceptually applied to the target molecule by selecting appropriately substituted starting materials.
A notable one-pot protocol for the construction of the dibenzofuran core involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org This approach utilizes 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes as starting materials. organic-chemistry.org The reaction is typically catalyzed by a combination of a palladium catalyst, such as Pd(PPh₃)₄, and a copper catalyst, like Cu₂O. organic-chemistry.org This method has demonstrated broad substrate scope, tolerating various functional groups. organic-chemistry.org For the synthesis of this compound, this would conceptually involve the reaction of a suitably substituted 6-diazo-2-cyclohexenone with an ortho-haloiodobenzene carrying the bromo and fluoro substituents.
Another versatile one-pot approach for the synthesis of benzofurans, which are key precursors to dibenzofurans, proceeds from 1-aryl- or 1-alkylketones using non-precious metal catalysts. nih.gov This process involves an initial regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed intramolecular O-arylation to form the benzofuran (B130515) ring system. nih.gov The use of earth-abundant and inexpensive metals like iron and copper makes this an attractive and sustainable method. nih.gov While initially developed for benzofurans, this strategy could be extended to dibenzofuran synthesis.
Palladium-catalyzed reactions are also at the forefront of one-pot benzofuran synthesis. One such method involves the reaction of phenols with bromoalkynes, which first generates (Z)-2-bromovinyl phenyl ethers. organic-chemistry.org A subsequent intramolecular palladium-catalyzed C-H bond functionalization leads to the formation of 2-substituted benzo[b]furans in good yields. organic-chemistry.org Furthermore, a one-pot synthesis of benzofurans via palladium-catalyzed enolate arylation of o-bromophenols has been reported. dtu.dk This reaction demonstrates the power of palladium catalysis in forming the crucial C-O bond of the furan ring.
Microwave-assisted one-pot syntheses have also emerged as a rapid and efficient way to construct related heterocyclic systems. For instance, a microwave-assisted, palladium-catalyzed domino one-pot approach has been developed for the synthesis of dibenzo[b,d]oxepines from 2-bromo- or 2-iodo-aryl ethers and 2-formylphenylboronic acids. rsc.org This methodology, which involves a tandem intermolecular arylation and subsequent intramolecular cyclo-condensation, showcases the potential of microwave irradiation to accelerate reaction times and improve yields in one-pot sequences. rsc.org
The following table summarizes representative examples of one-pot syntheses of substituted benzofurans and dibenzofurans, illustrating the reaction conditions and yields for structures analogous to the target compound.
| Starting Material 1 | Starting Material 2 | Catalysts/Reagents | Product | Yield (%) | Ref |
| 6-Diazo-2-cyclohexenone | o-Haloiodobenzene | Pd(PPh₃)₄, Cu₂O | Dibenzofuran | Good to Excellent | organic-chemistry.org |
| 1-Arylketone | - | Fe(III) catalyst, then Cu(I) or Fe(III) catalyst | Benzo[b]furan | Moderate to Good | nih.gov |
| Phenol | Bromoalkyne | Pd catalyst | 2-Substituted Benzo[b]furan | Good | organic-chemistry.org |
| o-Bromophenol | Enolizable Ketone | Pd catalyst | Benzo[b]furan | Not Specified | dtu.dk |
| 2-Bromo-aryl ether | 2-Formylphenylboronic acid | Pd catalyst, Microwave | Dibenzo[b,d]oxepine | Good to High | rsc.org |
Reactivity and Transformation Pathways of 2 Bromo 1 Fluorodibenzo B,d Furan
Substitution Reactions Involving Halogen Moieties
The presence of two different halogen atoms, bromine and fluorine, on the dibenzofuran (B1670420) scaffold allows for selective substitution reactions. The carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-fluorine bond, making the bromine atom the primary site for substitution, especially in metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-1-fluorodibenzo[b,d]furan, the bromine at the 2-position is expected to be the more reactive site in these transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 2-position. organic-chemistry.orgnih.gov The fluorine atom at the 1-position would likely remain intact under typical Suzuki-Miyaura conditions. The choice of palladium catalyst and ligands is crucial for achieving high yields. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov Similar to the Suzuki coupling, the reaction is expected to occur selectively at the C-Br bond. This method provides a direct route to 2-amino-1-fluorodibenzo[b,d]furan derivatives, which are valuable precursors for more complex molecules. libretexts.orgresearchgate.net
The following table illustrates the expected outcomes of these selective cross-coupling reactions.
| Reactant | Coupling Partner | Catalyst System (Example) | Expected Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-1-fluorodibenzo[b,d]furan |
| This compound | Alkylboronic acid | PdCl₂(dppf), K₃PO₄ | 2-Alkyl-1-fluorodibenzo[b,d]furan |
| This compound | Primary amine (R-NH₂) | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(1-Fluorodibenzo[b,d]furan-2-yl)amine |
| This compound | Secondary amine (R₂NH) | Pd(OAc)₂, XPhos, Cs₂CO₃ | N,N-Dialkyl-1-fluorodibenzo[b,d]furan-2-amine |
Reactions with Nucleophilic and Electrophilic Reagents
The reactivity of the dibenzofuran ring system towards nucleophilic and electrophilic attack is influenced by the electronic effects of the halogen substituents.
Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings are generally electron-rich and thus poor substrates for nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards SNAr reactions. organic-chemistry.org Both fluorine and bromine are electron-withdrawing through induction. While direct nucleophilic substitution of the halogens by common nucleophiles like alkoxides or amides under standard conditions is unlikely without strong activation, such reactions may be possible under harsh conditions or with highly activated nucleophiles. The fluorine atom, being more electronegative, would have a stronger activating effect for nucleophilic attack at the adjacent carbon, although the C-F bond is significantly stronger than the C-Br bond.
Electrophilic Aromatic Substitution (EAS): The dibenzofuran nucleus is susceptible to electrophilic attack. The positions for electrophilic substitution are directed by the existing substituents. The oxygen atom of the furan (B31954) ring is an ortho, para-director. The fluorine and bromine atoms are deactivating but also ortho, para-directing. The outcome of an electrophilic substitution reaction, such as nitration or halogenation, would depend on the interplay of these directing effects and the reaction conditions. For instance, nitration of dibenzofuran itself primarily yields the 3-nitro derivative. rsc.org The presence of the fluorine and bromine atoms in this compound would likely lead to a mixture of products, with substitution occurring at the available positions of the aromatic rings, influenced by the combined electronic and steric effects of the substituents.
The table below outlines potential reactions with nucleophilic and electrophilic reagents.
| Reagent Type | Reagent Example | Potential Reaction Site | Plausible Product |
| Nucleophile | Sodium methoxide (B1231860) (strong) | C1 or C2 (under forcing conditions) | 1-Methoxy-2-bromodibenzo[b,d]furan or 2-methoxy-1-fluorodibenzo[b,d]furan |
| Electrophile | Nitric acid/Sulfuric acid | Positions 3, 4, 6, 7, 8, or 9 | Isomeric nitro-2-bromo-1-fluorodibenzo[b,d]furans |
| Electrophile | Bromine/Lewis acid | Positions 3, 4, 6, 7, 8, or 9 | Isomeric dibromo-1-fluorodibenzo[b,d]furans |
Derivatization for Complex Molecular Architectures
The this compound scaffold can be elaborated into more complex structures through a variety of derivatization strategies. The bromine atom serves as a versatile handle for introducing new functionalities via cross-coupling reactions, as discussed in section 3.1. nih.govnih.gov These reactions allow for the attachment of aryl, alkyl, alkenyl, and amino groups, significantly increasing the molecular complexity.
Furthermore, the dibenzofuran core itself can be functionalized. For instance, lithiation of the dibenzofuran ring followed by reaction with an electrophile can introduce substituents at specific positions. The directing effects of the existing halogen atoms would influence the regioselectivity of such a reaction. These derivatization reactions are crucial for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. innospk.commdpi.com
Photochemical Reactivity and Light-Induced Transformations
Halogenated aromatic compounds can undergo photochemical reactions, often involving the cleavage of the carbon-halogen bond. The energy of UV light can be sufficient to induce homolytic cleavage of the C-Br bond, which is weaker than the C-F bond, to generate an aryl radical. This radical can then participate in a variety of subsequent reactions.
Photochemical Debromination: Irradiation of this compound could lead to the selective removal of the bromine atom. nih.gov The resulting 1-fluorodibenzo[b,d]furanyl radical could then abstract a hydrogen atom from the solvent or another hydrogen donor to yield 1-fluorodibenzo[b,d]furan.
Photocyclization Reactions: While less direct for this specific molecule, related polycyclic aromatic systems can undergo light-induced cyclization reactions. nih.gov It is conceivable that derivatives of this compound, particularly those with appropriately positioned unsaturated side chains, could be designed to undergo intramolecular photocyclization to form more complex fused aromatic systems.
Catalysis by this compound Derivatives (if applicable as ligands or scaffolds)
Dibenzofuran-based structures can serve as scaffolds for the synthesis of ligands for catalysis. Specifically, phosphine (B1218219) ligands derived from dibenzofuran have been developed and used in various catalytic applications. beilstein-journals.org
Derivatives of this compound could be converted into phosphine ligands. For example, the bromine atom could be displaced by a phosphine group through a metal-catalyzed C-P bond formation reaction or via a lithiation-phosphinylation sequence. nih.govorganic-chemistry.orgrsc.org The resulting 1-fluoro-2-phosphinodibenzo[b,d]furan could then be used as a ligand in transition metal catalysis, for example, in cross-coupling reactions. The electronic and steric properties of such a ligand would be influenced by the fluorine atom and the rigid dibenzofuran backbone, potentially leading to unique catalytic activity and selectivity. youtube.com
Advanced Spectroscopic and Structural Characterization
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For 2-Bromo-1-fluorodibenzo[b,d]furan, HRMS provides the exact mass of the molecular ion, which can be compared to the theoretical mass calculated from its atomic constituents. This comparison confirms the molecular formula, C₁₂H₆BrFO.
The technique is particularly valuable in differentiating between isomers and compounds with similar nominal masses. Real-time high-resolution tandem mass spectrometry (HRMS/MS) can further aid in the identification of furan (B31954) derivatives by analyzing fragmentation patterns. nih.gov The monoisotopic mass of species can be examined for mass defects indicative of fluorination, a key feature in identifying and tracking such compounds in various matrices. nih.gov
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| CAS Number | 2407509-99-1 sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₂H₆BrFO sigmaaldrich.com |
| Molecular Weight | 265.08 g/mol sigmaaldrich.com |
| InChI Key | XHAMAQQPOFHFFR-UHFFFAOYSA-N sigmaaldrich.com |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and the chemical environment of each nucleus.
¹H NMR: This technique provides information about the number, environment, and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons in this compound are crucial for confirming the substitution pattern on the dibenzofuran (B1670420) core.
¹³C NMR: This spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms are influenced by the attached substituents (bromine and fluorine), providing further evidence for the proposed structure.
¹⁹F NMR: As a nucleus with 100% natural abundance and a large chemical shift range, ¹⁹F NMR is highly sensitive to the local electronic environment. frontiersin.org The single fluorine atom in this compound will produce a distinct signal in the ¹⁹F NMR spectrum, and its coupling with neighboring protons (¹H-¹⁹F coupling) can definitively establish its position on the aromatic ring. The use of ¹⁹F NMR has proven to be a powerful, though underutilized, tool for studying the binding of per- and polyfluoroalkyl substances (PFASs). researchgate.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would yield precise bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the planar dibenzofuran core and the specific positions of the bromine and fluorine substituents. Although a crystal structure for this specific compound is not publicly documented, the methodology remains the gold standard for solid-state structural analysis.
Vibrational Spectroscopy (FTIR and Raman) for Bond Characterization and Conformational Studies
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum displays characteristic bands for C-H, C-C, C-O, C-Br, and C-F bonds within this compound.
Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light from a laser source. It provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.
The combination of FTIR and Raman spectroscopy allows for a comprehensive analysis of the molecule's vibrational framework. nih.govnih.govijtsrd.com Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimental data, aiding in the precise assignment of vibrational modes. core.ac.uk
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1400 |
| C-O-C Asymmetric Stretch | 1300 - 1200 |
| C-F Stretch | 1250 - 1000 |
| C-Br Stretch | 600 - 500 |
Advanced Electronic Spectroscopy for Understanding Transitions (e.g., UV-Vis, Fluorescence)
Advanced electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are used to probe the electronic transitions within a molecule.
UV-Vis Spectroscopy: This method measures the absorption of UV and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum for this compound would show absorption bands characteristic of the π-π* transitions within the aromatic dibenzofuran system.
Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has been excited to a higher electronic state. Studying the fluorescence properties can provide information about the excited state dynamics and the influence of the halogen substituents on the electronic structure. For some benzofuran (B130515) derivatives, fluorescence imaging has demonstrated their potential as light sources. nih.gov
Electrochemical Characterization for Electronic Energy Levels (e.g., HOMO/LUMO from cyclic voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for determining the electronic energy levels of a molecule, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
In a CV experiment, the potential of an electrode is swept linearly with time, and the resulting current is measured. researchgate.net For this compound, the oxidation and reduction potentials obtained from the voltammogram can be used to estimate the HOMO and LUMO energy levels, respectively. These parameters are crucial for understanding the molecule's electron-donating and electron-accepting capabilities and are vital for applications in materials science, such as in organic electronics. The electrochemical synthesis of related benzofuran derivatives has been explored, highlighting the utility of electrochemical techniques in this class of compounds. nih.gov
Theoretical and Computational Chemistry Studies
Electronic Structure Calculations (e.g., DFT for HOMO-LUMO energy levels, band gaps)
Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of organic molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a fundamental understanding of the molecule's chemical reactivity and kinetic stability can be achieved. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. biomedres.us
For aromatic systems, DFT functionals such as B3LYP or ωB97X-D are commonly employed to calculate orbital energies. researchgate.net While direct calculation of the HOMO-LUMO gap from Kohn-Sham orbital energies can be sensitive to the chosen functional, Time-Dependent DFT (TD-DFT) is often used to more accurately predict electronic excitation energies, which correspond to UV-Vis absorption spectra. reddit.comnih.gov
In studies of related halogenated compounds, DFT calculations have been used to determine electronic properties. For instance, in a series of halogenated dibenzo[f,h]quinoxaline (B1580581) derivatives, DFT was used to calculate the HOMO and LUMO energy levels. The results showed that halogenation with chlorine, bromine, and iodine led to a slight down-shift in both HOMO and LUMO levels compared to the non-halogenated analogue. nih.gov A similar approach for 2-Bromo-1-fluorodibenzo[b,d]furan would involve geometry optimization followed by orbital energy calculation to determine its specific electronic parameters. The presence of the electron-withdrawing fluorine and bromine atoms is expected to influence the energy levels and the electrostatic potential map of the molecule.
Table 1: Representative DFT-Calculated Electronic Properties of Halogenated Aromatic Compounds Note: This table presents data for related compounds to illustrate typical values obtained through DFT calculations, not for this compound itself.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| Cl-QTP-4F | DFT | -5.57 | -3.52 | 2.05 | nih.gov |
| Br-QTP-4F | DFT | -5.57 | -3.52 | 2.05 | nih.gov |
| Naproxen | B3LYP/6-31g+(d,p) | -6.5055 | -2.0390 | 4.4665 | biomedres.us |
| ClIPP_BF2 | TD-DFT | - | - | 2.472 | nih.gov |
Mechanistic Investigations of Reaction Pathways (e.g., formation, debromination, chlorination)
The formation of halogenated dibenzofurans often occurs in thermal and combustion processes from the condensation of halogenated phenol (B47542) precursors. nih.gov Quantum chemical calculations are essential for elucidating the complex reaction mechanisms involved. Studies on mixed brominated and chlorinated dibenzofurans show that their formation can be initiated by the condensation of 2-chlorophenoxy and 2-bromophenoxy radicals. nih.gov These reactions proceed through keto-ether or diketo adduct intermediates, which then undergo interconversion and rearrangement to form the stable dibenzofuran (B1670420) core. nih.gov The mechanisms for the formation of the dibenzofuran skeleton appear to be largely insensitive to the specific substitution at meta and para positions, suggesting these general pathways are applicable to this compound. nih.gov
Synthetic routes can also be studied computationally. The synthesis of dibenzofuran derivatives can be achieved via intramolecular C-C bond formation from diaryl ethers or through intramolecular O-arylation of 2-arylphenols. nih.gov
Mechanisms of chlorination and debromination (dehalogenation) are also critical. On surfaces like fly ash, chlorination of dibenzofuran can occur via an electrophilic aromatic substitution. core.ac.uk Dechlorination and debromination reactions are also known to happen, often catalyzed by metal oxides. core.ac.uk Computational models help predict the thermodynamic stability and reaction barriers for these pathways, clarifying which congeners are likely to form or persist under specific conditions. murdoch.edu.aumdpi.com For example, DFT calculations have been used to study the formation of dibenzofuran (DF) from anthracene, revealing that the presence of a water molecule can have a significant catalytic effect, lowering reaction barriers. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and intermolecular interactions. For relatively rigid molecules like this compound, MD simulations can be used to study crystal packing, aggregation behavior, and interactions with other molecules or surfaces.
For example, MD simulations were used to investigate the intermolecular packing patterns of halogenated dibenzo[f,h]quinoxaline-based guest acceptors for organic solar cells. nih.gov These simulations revealed how different halogen substitutions (Cl, Br, I) influenced the crystal symmetry and space group of the unit cells. nih.gov Such an approach could be applied to this compound to predict its solid-state structure and how the fluorine and bromine substituents affect its molecular packing. This, in turn, influences material properties like charge transport in electronic applications. Furthermore, MD simulations are instrumental in studying how these molecules interact with biological systems, such as the binding of halogenated ligands to protein receptors, by exploring the conformational space and stability of the complex. mdpi.comnih.gov
Quantum Chemical Characterization of Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile like a lone pair of electrons. mdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov Given the presence of a bromine atom, this compound is capable of acting as a halogen bond donor.
Quantum chemical calculations, particularly DFT, are the primary tools for characterizing these interactions. They can accurately predict the geometry (bond length and angle) and interaction energy of halogen-bonded complexes. mdpi.comnih.gov For instance, studies on complexes of perfluorohaloarenes with pyridine-based dyes have used DFT to confirm that the complex with C₆F₅I is the most stable, which aligns with experimental spectroscopic data. nih.gov Similarly, quantum chemical methods have identified and quantified halogen bonding between halogenated tubercidin (B1682034) ligands and the Haspin protein kinase, highlighting the importance of these interactions in ligand binding. mdpi.com Such studies provide a framework for understanding how this compound might interact with biological targets or other molecules in crystal engineering.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties, providing valuable data for the identification and characterization of compounds. Theoretical calculations of vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra can be compared with experimental results to confirm molecular structure.
For dibenzofuran and its polychlorinated derivatives, methods like DFT (using the B3P86 functional) and CASSCF/CASPT2 have been used to calculate minimum energy structures and harmonic vibrational frequencies. nih.gov The results for the parent dibenzofuran molecule showed excellent agreement with experimental data, lending credibility to the predictions for its halogenated congeners. nih.gov This suggests that a similar computational approach for this compound would yield reliable predictions of its IR and Raman spectra.
Similarly, TD-DFT calculations are widely used to predict electronic absorption spectra (UV-Vis). nih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions). For related halogenated aromatics, TD-DFT has been shown to provide reliable predictions, especially when solvent effects are included in the model. nih.gov
Applications in Advanced Materials Science
Precursors for Organic Electronic Materials
2-Bromo-1-fluorodibenzo[b,d]furan serves as a key precursor in the synthesis of sophisticated organic electronic materials. The dibenzofuran (B1670420) moiety provides a robust, electron-rich aromatic system that is thermally stable, a crucial characteristic for materials used in electronic devices. innospk.com
The bromine atom on the dibenzofuran ring is a particularly useful functional group, enhancing the molecule's reactivity for use in various cross-coupling reactions. innospk.com Synthetic methodologies such as Suzuki, Stille, and Buchwald-Hartwig couplings utilize the carbon-bromine bond to form new carbon-carbon or carbon-heteroatom bonds. This reactivity allows for the systematic construction of larger conjugated molecules, which are the cornerstone of organic semiconductors.
The fluorine atom, with its high electronegativity, plays a critical role in fine-tuning the electronic properties of the target materials. Its electron-withdrawing nature can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting semiconductor. This modification is essential for optimizing charge injection and transport properties and for enhancing the stability of the material against oxidative degradation. The strategic placement of the fluorine atom at the 1-position influences the electronic distribution across the entire dibenzofuran scaffold.
Components in Luminescent and Optoelectronic Devices (e.g., OLEDs)
Dibenzofuran derivatives are pivotal in the development of organic light-emitting diodes (OLEDs), where they function as building blocks for materials in the emissive and charge-transport layers. innospk.com The high thermal stability of the dibenzofuran core ensures that the materials can withstand the operational temperatures and manufacturing processes of OLED devices without degrading. innospk.com this compound is identified as an important intermediate for these applications. amadischem.combldpharm.com
| Compound Name | CAS Number | Application/Relevance |
| 2-Bromodibenzo[b,d]furan | 86-76-0 | A key intermediate for OLED materials, contributing to the emissive layers. innospk.com |
| 2-bromo-7-chlorodibenzo[b,d]furan | 2355229-03-5 | An OLED material noted for its purity. |
| 2-Bromo-4-Iododibenzo[b,d]furan | 1401068-25-4 | Classified as an OLED chemical. made-in-china.com |
| 7-Bromo-2-chlorodibenzo[b,d]furan | 2351918-80-2 | An intermediate used in the production of OLED materials. xhtechgroup.com |
| 2-Bromo-4-phenyldibenzo[b,d]furan | 2025367-17-1 | A dibenzofuran derivative used in OLED materials. bldpharm.com |
Building Blocks for Functional Polymers and Extended π-Systems
The unique bifunctionality of this compound makes it an excellent monomer for the synthesis of functional polymers and materials with extended π-conjugated systems. The bromine atom provides a reactive site for polymerization reactions, most notably transition-metal-catalyzed polycondensation reactions like Suzuki or Yamamoto coupling. These methods allow for the creation of well-defined, high-molecular-weight polymers where the dibenzofuran unit is a repeating component of the polymer backbone.
The incorporation of the rigid dibenzofuran unit into a polymer chain can lead to materials with desirable properties such as high thermal stability, good solubility, and excellent photostability. rsc.org Furan-based conjugated polymers are of increasing interest for their potential in biomedical and electronic applications. rsc.orgntu.edu.sg Adjusting the building blocks in such polymers allows for the tuning of their properties, including their electronic bandgaps. rsc.org
The fluorine substituent on the dibenzofuran moiety further allows for the modulation of the polymer's electronic characteristics. This is crucial for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the energy levels of the polymer must be precisely aligned with other materials in the device. The development of polymers from biomass-derived monomers is also a growing area of research, highlighting the importance of furan-based structures in creating sustainable, high-performance materials. stanford.edu
Scaffolds for Ligands in Coordination Chemistry for Material Applications
The rigid and planar dibenzo[b,d]furan framework is an attractive scaffold for the design of specialized ligands for coordination chemistry. The defined geometry of the scaffold helps to pre-organize coordinating atoms, which can lead to the formation of highly stable and selective metal complexes. While this compound itself is not a ligand, it serves as an excellent starting material for the synthesis of complex ligands.
The bromine atom can be readily transformed into a variety of other functional groups through substitution or coupling reactions. For instance, it can be converted to phosphine (B1218219), amine, or nitrogen-containing heterocyclic groups, which are common coordinating moieties for a wide range of transition metals. Research has shown that related bromo-substituted benzofuran (B130515) structures can be functionalized to create Schiff base ligands that form stable complexes with transition metals. researchgate.net These complexes can exhibit interesting catalytic, magnetic, or optical properties.
The fluorine atom on the dibenzofuran scaffold acts as an electronic modulator. Its electron-withdrawing effect can influence the electron density on the coordinating atoms of the ligand. This, in turn, affects the properties of the resulting metal complex, such as the Lewis acidity of the metal center or its redox potential. This ability to fine-tune electronic properties is highly valuable in the development of new catalysts for chemical synthesis or functional materials with specific photophysical characteristics.
Environmental Transformation and Degradation Mechanisms Non Toxicological Focus
Atmospheric and Aqueous Photodegradation Pathways
In the atmosphere, the primary removal process for many halogenated aromatic compounds is oxidation by hydroxyl (OH) radicals. nih.govrsc.org The reactivity of halogenated benzenes towards OH radicals, and thus their atmospheric lifetime, is influenced by the type and degree of halogen substitution. nih.govrsc.org For instance, fluorobenzene (B45895) and chlorobenzene (B131634) are more readily removed from the atmosphere compared to their perhalogenated counterparts like hexafluorobenzene (B1203771) and hexachlorobenzene. nih.govrsc.org This suggests that the single fluorine and bromine atoms on the dibenzofuran (B1670420) ring of the target compound may render it susceptible to atmospheric oxidation. The addition of OH radicals to the aromatic ring is a likely initial step, proceeding via a prereaction complex. nih.govrsc.org
In aqueous environments, the photodegradation of polychlorinated dibenzofurans (PCDFs) has been shown to occur under both laboratory UV light and natural sunlight conditions. nih.gov The rates of photolysis are influenced by the degree of chlorination, with higher chlorinated congeners generally degrading more slowly. nih.gov However, the solvent or aqueous matrix also plays a crucial role. For PCDFs, photodegradation rates were found to be higher in pure water compared to a 60% acetonitrile/water solution, a difference attributed to the polarity of the compounds. nih.gov A key photodegradation pathway for halogenated dibenzofurans is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov Studies on fluorinated pesticides have shown that aryl-fluorine bonds can be readily cleaved to form fluoride (B91410) ions under photolytic conditions. nih.govnih.gov It is therefore plausible that 2-Bromo-1-fluorodibenzo[b,d]furan undergoes photodegradation in water, with potential cleavage of both the carbon-bromine and the more stable carbon-fluorine bond. The presence of natural photosensitizers in water bodies could also enhance the degradation rate. researchgate.net
Mechanisms of Formation during High-Temperature Processes
Mixed halogenated dibenzofurans, including bromo-fluoro congeners, can be unintentionally formed during high-temperature events such as combustion and pyrolysis, particularly when both brominated and fluorinated precursors are present. researchgate.netgreenpeace.to
From Brominated and Fluorinated Precursors
Polybrominated diphenyl ethers (PBDEs), widely used as flame retardants, are significant precursors to the formation of polybrominated dibenzofurans (PBDFs). nih.govnih.govwikipedia.org The formation of PBDFs from PBDEs can occur through the loss of a bromine atom from an ortho position to the ether linkage, followed by a ring-closure reaction. acs.orgresearchgate.net This process is generally favored at high temperatures. researchgate.net Similarly, bromophenols are also recognized precursors for the formation of PBDFs and mixed halogenated dibenzofurans. rsc.orgmdpi.comacs.orgnih.gov The condensation reactions of bromophenoxy and chlorophenoxy radicals have been shown to produce mixed bromo-chloro dibenzofurans. nih.govnih.gov
By analogy, it is highly probable that this compound can be formed from the co-pyrolysis of brominated and fluorinated precursors. For instance, the combustion of materials containing both brominated flame retardants and fluorinated compounds, such as certain polymers or electronic waste, could provide the necessary precursors. greenpeace.tonih.gov The presence of fluorophenols and fluorobenzenes has been linked to the formation of polyfluorinated dibenzofurans (PFDFs) during pyrolysis. nih.gov Therefore, the reaction between a bromophenoxy radical and a fluorophenoxy radical, or the intramolecular cyclization of a bromo-fluoro-substituted diphenyl ether, would be a plausible formation pathway for this compound.
Role of Catalysts and Reaction Conditions in Environmental Formation
The formation of halogenated dibenzofurans during combustion is significantly influenced by catalysts and reaction conditions. Metal-containing catalysts, often present in fly ash from incinerators, can play a role in the formation of these compounds. For example, palladium-based catalysts have been investigated for their ability to facilitate aromatic fluorination. nih.govnih.gov
Temperature is a critical factor, with the formation of PBDFs from PBDEs being observed in a specific temperature range. researchgate.net The presence of oxygen is also a key parameter, influencing the reaction pathways. For instance, the oxidation of a mixture of 2-bromophenol (B46759) and 2-chlorophenol (B165306) leads to the formation of various mixed halogenated dibenzofurans. rsc.orgmdpi.com The addition of bromine to a chlorinated system has been shown to increase the total yield of halogenated dibenzofurans due to the ease of bromine elimination reactions. acs.orgnih.gov It can be inferred that the specific temperature, oxygen concentration, and the presence of catalytic surfaces in combustion processes will dictate the yield and isomeric profile of mixed bromo-fluoro dibenzofurans, including this compound.
Investigative Studies on Biodegradation in Specific Media
The biodegradation of this compound in environments such as soils and sediments is likely to be a slow process, mediated by microbial activity. While no studies have directly investigated the biodegradation of this specific compound, research on the microbial degradation of dibenzofuran, polycyclic aromatic hydrocarbons (PAHs), and organofluorine compounds offers valuable insights. nih.govfrontiersin.orgoup.com
Microorganisms, particularly bacteria and fungi, are known to degrade aromatic compounds. nih.govfrontiersin.orgoup.com The biodegradation of dibenzofuran has been shown to proceed via angular dioxygenation, leading to the cleavage of the ether bond and subsequent breakdown of the aromatic rings. nih.govdtic.milnih.gov Several bacterial strains, including Staphylococcus auriculans and Sphingomonas sp., have demonstrated the ability to degrade dibenzofuran. greenpeace.tonih.govnih.govdtic.milresearchgate.net
The presence of halogens on the aromatic rings generally increases the recalcitrance of the compound to biodegradation. nih.govfrontiersin.org However, microorganisms have evolved pathways to dehalogenate aromatic compounds. frontiersin.org The carbon-fluorine bond is particularly strong and resistant to cleavage, but microbial defluorination is possible. nih.govacs.orgresearchgate.netnih.gov Some bacteria possess dehalogenases that can cleave the C-F bond, often after initial metabolic activation of adjacent atoms. mdpi.com The biodegradation of fluorinated aromatic compounds often involves initial attack at non-fluorinated positions or functional groups. mdpi.com
For this compound, it is plausible that microorganisms capable of degrading dibenzofuran could initiate the breakdown process. The initial attack would likely occur on the non-halogenated ring or at the carbon-bromine bond, which is generally more susceptible to cleavage than the carbon-fluorine bond. Co-metabolism, where the degradation occurs in the presence of a more readily available carbon source, could be a significant mechanism. mdpi.com The rate and extent of biodegradation in soil and sediment would be influenced by factors such as the microbial community composition, nutrient availability, pH, and temperature. nih.gov
Identification of Environmental Transformation Products
The environmental transformation of this compound is expected to generate a variety of products, depending on the degradation pathway.
Photodegradation in aqueous environments would likely lead to the formation of hydroxylated and dehalogenated derivatives. Reductive dechlorination and defluorination would produce 1-fluorodibenzofuran and 2-bromodibenzofuran, respectively. Further degradation could lead to the formation of dihydroxybiphenyls through the cleavage of the ether bond. nih.gov The photolysis of fluorinated pesticides has been shown to produce smaller fluorinated compounds like trifluoroacetate (B77799) and difluoroacetate (B1230586) under oxidizing conditions. nih.govnih.gov
During high-temperature formation processes, a range of mixed halogenated dibenzofurans and dibenzodioxins can be produced. rsc.orgmdpi.com Therefore, in environments where this compound is formed, other bromo-fluoro, bromo-chloro, and fluoro-chloro dibenzofurans and dibenzodioxins may also be present as co-contaminants.
Biodegradation is expected to yield hydroxylated and dehalogenated intermediates. The initial dioxygenase attack on the dibenzofuran core would lead to the formation of dihydroxy-bromo-fluorobiphenyls. Subsequent cleavage of the aromatic rings would produce smaller aliphatic acids. The degradation of chlorinated dibenzofurans has been shown to produce the corresponding chlorosalicylates and chlorocatechols. nih.govresearchgate.net Therefore, it is plausible that the biodegradation of this compound could lead to the formation of bromofluorosalicylic acid or bromofluorocatechol. The complete mineralization to carbon dioxide and water would represent the final step in the biodegradation pathway.
Below is a table summarizing potential transformation products based on analogous compounds:
| Transformation Pathway | Potential Products of this compound |
| Photodegradation | 1-Fluorodibenzofuran, 2-Bromodibenzofuran, Hydroxylated-bromo-fluorodibenzofurans, Dihydroxy-bromo-fluorobiphenyls, Trifluoroacetate, Difluoroacetate |
| High-Temperature Formation | Other Bromo-fluoro-dibenzofurans, Bromo-chloro-dibenzofurans, Fluoro-chloro-dibenzofurans, Bromo-fluoro-dibenzodioxins |
| Biodegradation | Hydroxylated-bromo-fluorodibenzofurans, Dihydroxy-bromo-fluorobiphenyls, Bromofluorosalicylic acid, Bromofluorocatechol |
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Routes for Substituted Dibenzofurans
The development of efficient and environmentally benign methods for constructing the dibenzofuran (B1670420) core and introducing a variety of substituents is a cornerstone of future research. While traditional methods exist, the focus is shifting towards more sustainable and atom-economical approaches.
Recent progress has seen the rise of transition metal-free synthetic protocols, offering an alternative to palladium-catalyzed reactions. nih.govnih.gov These methods often utilize more abundant and less toxic reagents. For instance, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes presents a viable route to 2-arylbenzofurans. nih.gov Additionally, Brønsted acid-promoted condensation reactions and base-induced cyclizations are being explored for the synthesis of dihydrobenzofuran derivatives, which can be precursors to fully aromatic dibenzofurans. nih.gov
Looking ahead, the development of one-pot tandem reactions that combine multiple synthetic steps will be crucial for improving efficiency and reducing waste. nih.gov Photocatalytic methods, which harness visible light to drive chemical transformations, also represent a promising green alternative for the synthesis of substituted benzofurans. nih.gov The ultimate goal is to create a diverse library of substituted dibenzofurans, including complex molecules like 2-Bromo-1-fluorodibenzo[b,d]furan, through highly efficient and sustainable synthetic strategies.
Exploration of Novel Reactivity Patterns and Catalytic Cycles
Understanding the inherent reactivity of the this compound molecule is key to unlocking its full potential. The presence of both bromine and fluorine atoms on the dibenzofuran core offers unique opportunities for selective functionalization. The bromine atom, for example, is a versatile handle for cross-coupling reactions, a fundamental tool in the construction of complex organic molecules for applications such as organic light-emitting diodes (OLEDs). innospk.com
Future research will likely focus on developing novel catalytic cycles that can selectively activate the C-Br and C-F bonds. This could involve the design of new ligands for transition metal catalysts or the exploration of entirely new catalytic systems. The aim is to control the regioselectivity of reactions, allowing for the precise installation of different functional groups at specific positions on the dibenzofuran skeleton. This level of control is essential for fine-tuning the electronic and photophysical properties of the resulting molecules for specific applications.
Integration into Advanced Functional Materials beyond Current Scope
While 2-bromodibenzofuran is already recognized as a key intermediate in OLED technology, the potential applications of its derivatives, including this compound, extend far beyond this field. innospk.com The rigid, planar structure of the dibenzofuran core, combined with the ability to tailor its electronic properties through substitution, makes it an attractive building block for a wide range of advanced functional materials.
Future research will explore the integration of substituted dibenzofurans into:
Organic photovoltaics (OPVs): As components of donor or acceptor materials, leveraging their tunable electronic properties to enhance charge separation and transport.
Organic field-effect transistors (OFETs): As the active semiconductor layer, where their rigid structure can promote favorable molecular packing for efficient charge mobility.
Sensors: Where specific substituents can be designed to interact with target analytes, leading to a measurable change in the material's optical or electronic properties.
Biologically active molecules: The dibenzofuran scaffold is present in a number of natural products and has been investigated for various medicinal applications, including as anticancer and antibacterial agents. biointerfaceresearch.comnih.govmdpi.com The unique substitution pattern of this compound could lead to novel pharmacological activities.
In-depth Computational Studies for Predictive Chemistry
Computational chemistry is becoming an increasingly indispensable tool in modern chemical research. In the context of this compound and its analogs, in-depth computational studies can provide valuable insights that guide experimental work.
Density functional theory (DFT) calculations, for example, can be used to predict the reactivity of different sites on the molecule, aiding in the design of selective synthetic strategies. nih.gov These calculations can also be used to model the electronic structure and photophysical properties of new dibenzofuran derivatives, allowing for the virtual screening of candidates for specific applications before they are synthesized in the lab. This predictive power can significantly accelerate the discovery and development of new functional materials. Furthermore, computational studies can elucidate reaction mechanisms, providing a deeper understanding of the catalytic cycles involved in the synthesis and functionalization of these compounds. nih.gov
Role in Environmental Remediation Technologies
Halogenated organic compounds, including brominated and chlorinated dibenzofurans, are known environmental pollutants due to their persistence and potential toxicity. nih.govrsc.org While the primary focus on this compound is its application in materials science, it is also important to consider its environmental fate and the potential for its degradation products to play a role in remediation technologies.
Research in this area could explore the microbial degradation of halogenated dibenzofurans. Some microorganisms have been shown to be capable of reductive dehalogenation, a process that removes halogen atoms and can lead to less toxic compounds. researchgate.netresearchgate.net Understanding the enzymatic pathways involved in this degradation could lead to the development of bioremediation strategies for contaminated sites. researchgate.netresearchgate.net
Furthermore, advanced oxidation processes, such as photocatalysis and electrochemical methods, are being investigated for the destruction of persistent organic pollutants. rsc.org Studies on the degradation of this compound under these conditions could reveal its degradation pathways and identify any potentially harmful intermediates. This knowledge is crucial for ensuring the responsible development and lifecycle management of new materials based on this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
